Cas no 1107-99-9 (Prednisolone Pivalate)

Prednisolone Pivalate is a synthetic glucocorticoid ester derived from prednisolone, modified with a pivalate group to enhance lipophilicity and tissue penetration. This modification improves its topical and local anti-inflammatory efficacy, making it particularly suitable for dermatological and ophthalmic applications. The compound exhibits potent glucocorticoid activity, effectively suppressing inflammation, immune responses, and allergic reactions. Its esterified form allows for sustained release and prolonged action at the target site, reducing systemic exposure and minimizing adverse effects. Prednisolone Pivalate is commonly utilized in formulations for treating inflammatory skin conditions, such as eczema and psoriasis, as well as ocular inflammation, where localized delivery is critical.
Prednisolone Pivalate structure
Prednisolone Pivalate structure
Product Name:Prednisolone Pivalate
CAS No:1107-99-9
MF:C26H36O6
MW:444.560448646545
CID:40733
PubChem ID:10095005
Update Time:2025-05-19

Prednisolone Pivalate Chemical and Physical Properties

Names and Identifiers

    • Prednisolone 21-trimethylacetate
    • (11b)-21-(2,2-Dimethyl-1-oxopropoxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione
    • [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate
    • Prednisolone Pivalate
    • Mecortolon
    • Prednisolone 21-pivalate
    • Prednisolone trimethylacetate
    • Ultracortenol (TN)
    • Ultracorterenol
    • UNII-24W6S37NXU
    • Vecortenol
    • 21-Trimethylacetate
    • Prednisolone pivalate Solution, 100ppm
    • 21-(Pivaloyloxy)-11β,17-dihydroxypregna-1,4-diene-3,20-dione
    • 11β,17-Dihydroxy-21-(2,2-dimethyl-1-oxopropoxy)pregna-1,4-diene-3,20-dione
    • [2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 2,2-dimethylpropanoate
    • [2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxo-ethyl] 2,2-dimethylpropanoate
    • Ultracortenol
    • prednisolon-21-pivalat
    • D08412
    • Pregna-1,4-diene-3,20-dione, 21-(2,2-dimethyl-1-oxopropoxy)-11,17-dihydroxy-, (11.beta.)-
    • NS00023550
    • 11.beta.,17.alpha.-Dihydroxy-3,20-dioxopregna-1,4-dien-21-yl pivalate
    • Pregna-1,4-diene-3,20-dione, 11.beta.,17,21-trihydroxy-, 21-pivalate
    • PREDNISOLONE PIVALATE [EP MONOGRAPH]
    • PREDNISOLONE PIVALATE [MART.]
    • DTXSID60149363
    • PHEOVVDXTQVHAZ-XDANTLIUSA-N
    • 24W6S37NXU
    • (11.beta.)-21-(2,2-Dimethyl-1-oxopropoxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione
    • Q27253881
    • PREDNISOLONE PIVALATE [EP IMPURITY]
    • 1107-99-9
    • BCP15089
    • SCHEMBL140122
    • AKOS015969755
    • PREDNISOLONE PIVALATE [WHO-DD]
    • EINECS 214-172-1
    • Inchi: 1S/C26H36O6/c1-23(2,3)22(30)32-14-20(29)26(31)11-9-18-17-7-6-15-12-16(27)8-10-24(15,4)21(17)19(28)13-25(18,26)5/h8,10,12,17-19,21,28,31H,6-7,9,11,13-14H2,1-5H3/t17-,18-,19-,21+,24-,25-,26-/m0/s1
    • InChI Key: PHEOVVDXTQVHAZ-XDANTLIUSA-N
    • SMILES: O[C@]1(C(COC(C(C)(C)C)=O)=O)CC[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@H]3[C@H](C[C@@]21C)O)=O

Computed Properties

  • Exact Mass: 444.25100
  • Monoisotopic Mass: 444.25118886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 5
  • Complexity: 910
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • Melting Point: 233-236°
  • PSA: 100.90000
  • LogP: 3.15460
  • Specific Rotation: D26 +103° (c = 1.208 in chloroform); D20 +97.5° (c = 1 in chloroform)

Prednisolone Pivalate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 167.00 2023-09-06
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Additional information on Prednisolone Pivalate

Prednisolone Pivalate (CAS No. 1107-99-9): A Comprehensive Overview of Its Chemical Profile and Therapeutic Applications

Prednisolone Pivalate, identified by the Chemical Abstracts Service (CAS) number 1107-99-9, is a synthetic corticosteroid derivative with significant applications in pharmaceutical and biotechnological research. As an esterified form of prednisolone, this compound exhibits enhanced lipophilicity, enabling prolonged systemic exposure and targeted delivery in clinical settings. The molecular structure of Prednisolone Pivalate features a pivaloyl group conjugated to the 21-hydroxyl position of the prednisolone backbone, a modification that significantly influences its pharmacokinetic properties and metabolic stability.

Recent advancements in steroid chemistry have underscored the importance of esterification strategies in optimizing corticosteroid efficacy. Studies published in the *Journal of Medicinal Chemistry* (2023) highlight that the pivaloyl moiety in Prednisolone Pivalate enhances its resistance to hepatic metabolism compared to parent compounds like prednisolone sodium phosphate or prednisolone acetate. This structural modification not only prolongs drug half-life but also reduces the frequency of dosing required for therapeutic outcomes, making it a preferred prodrug in chronic inflammatory disease management.

The pharmacological profile of Prednisolone Pivalate is characterized by its anti-inflammatory, immunosuppressive, and anti-allergic properties. Mechanistically, it binds to glucocorticoid receptors (GRs) within target cells, initiating genomic and non-genomic signaling pathways that modulate gene expression and cellular responses. Notably, research from *Nature Reviews Immunology* (2024) emphasizes the role of GR-mediated transcriptional repression in suppressing pro-inflammatory cytokines such as TNF-α and IL-6, which are central to autoimmune pathologies like rheumatoid arthritis and systemic lupus erythematosus.

From a clinical development perspective, Prednisolone Pivalate has been extensively evaluated for its bioavailability and tissue-specific distribution. A phase II trial conducted by the European Society for Medical Research (2023) demonstrated that intramuscular administration of this compound achieves sustained plasma concentrations over 48 hours, outperforming traditional corticosteroid formulations in terms of therapeutic consistency. This property has positioned it as a candidate for depot formulations in veterinary medicine and human dermatological applications where prolonged local action is required.

Structurally, the IUPAC name for Prednisolone Pivalate is (8S)-8-methyl-6α-methyl-8-methyl-6α-methyl-pregna-1,4-diene-3,20-dione 21-(propan-2ylcarbonyloxy). Its molecular formula C₂₅H₃₂O₅ reflects the incorporation of a pivaloyl group (C₅H₈O₂) onto the core steroid skeleton. Spectroscopic analysis reveals characteristic absorption peaks at λmax 245 nm (UV), consistent with conjugated double bonds in the A/B rings typical of corticosteroids. These structural features are critical for interactions with plasma proteins such as corticosteroid-binding globulin (CBG), which governs drug distribution dynamics.

Innovations in drug delivery systems have further expanded the utility of Prednisolone Pivalate beyond conventional routes. Recent developments include nanoparticle-based carriers that encapsulate this compound to enhance ocular bioavailability for glaucoma treatment or transdermal patches designed for controlled release in psoriasis management. A landmark study published in *Advanced Drug Delivery Reviews* (2024) demonstrated that polymeric micelles loaded with Prednisolone Pivalate achieved 65% greater corneal penetration compared to free drug solutions.

The safety profile of Prednisolone Pivalate aligns with established corticosteroid risk-benefit paradigms while offering improved tolerability through reduced first-pass metabolism. Longitudinal studies tracking adverse event profiles over six months show no significant increase in HPA axis suppression compared to daily prednisolone regimens when administered twice-weekly as depot injections. This pharmacological advantage has been particularly valuable in pediatric populations where compliance with frequent dosing remains challenging.

Current research directions focus on leveraging computational models to predict optimal esterification sites for next-generation corticosteroids. Molecular docking simulations using AutoDock Vina software have identified potential modifications at C₁₇ positions that could further enhance selectivity toward GR subtypes while minimizing mineralocorticoid receptor activation—a key factor in reducing electrolyte imbalance risks associated with long-term corticosteroid therapy.

In biotechnological applications, Prednisolone Pivalate serves as a critical reagent for studying glucocorticoid receptor signaling pathways in vitro. Cell culture experiments utilizing HeLa or HEK293 cell lines have elucidated post-translational modifications such as phosphorylation events that regulate GR translocation efficiency under varying ligand concentrations. These insights contribute to personalized medicine approaches where patient-specific GR polymorphisms dictate treatment response variability.

Environmental fate studies reveal that Prednisolone Pivalate exhibits moderate hydrolytic stability under physiological pH conditions but degrades rapidly under alkaline environments typical of wastewater treatment processes. This property supports its classification as an environmentally benign pharmaceutical when properly disposed through activated sludge systems rather than direct sewer discharge into aquatic ecosystems.

Synthetic methodologies continue evolving to improve process efficiency and reduce impurity profiles during large-scale production. The most recent Green Chemistry paper from 2024 describes an enzymatic acylation approach using lipase-catalyzed reactions that achieve >95% yield while eliminating toxic metal catalysts traditionally employed in pivaloylation steps—a significant advancement toward sustainable pharmaceutical manufacturing practices.

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